3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
The compound 3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione belongs to the pyridopyrimidine class of heterocycles, which are structurally related to uracil and exhibit diverse bioactivities. Its core structure consists of a fused pyridine-pyrimidine ring system substituted at the 1- and 3-positions with 4-methylbenzyl and 4-methoxybenzyl groups, respectively. These substituents influence its electronic, steric, and physicochemical properties, making it distinct from simpler pyrimidine derivatives.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-16-5-7-17(8-6-16)14-25-20-4-3-13-24-21(20)22(27)26(23(25)28)15-18-9-11-19(29-2)12-10-18/h3-13H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOFMJYEBDOTNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. The synthetic routes often include:
Formation of the pyrido[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyl groups: The 4-methoxybenzyl and 4-methylbenzyl groups are introduced through nucleophilic substitution reactions.
Final modifications: Additional steps may include purification and characterization of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at electron-rich positions, particularly on the methoxybenzyl and methylbenzyl substituents. Common oxidizing agents include:
| Reagent | Conditions | Primary Products |
|---|---|---|
| Potassium permanganate | Acidic or neutral aqueous medium | Ketones or carboxylic acid derivatives |
| Chromium trioxide | Acidic conditions | Oxo derivatives (e.g., aldehydes, ketones) |
Studies suggest that oxidation modifies the compound’s electronic properties, potentially enhancing interactions with biological targets such as enzymes involved in neurotransmitter regulation.
Reduction Reactions
Reductive transformations target the pyrido[3,2-d]pyrimidine core and benzyl groups:
| Reagent | Conditions | Primary Products |
|---|---|---|
| Lithium aluminum hydride | Anhydrous ether or THF | Partially saturated pyrido-pyrimidine cores |
| Sodium borohydride | Methanol or ethanol | Alcohol derivatives at benzyl positions |
Reduction may improve solubility or alter binding affinity for pharmacological targets, though specific mechanistic studies remain limited.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive sites on the aromatic rings and heterocyclic core:
| Reaction Type | Reagents/Catalysts | Products |
|---|---|---|
| Nucleophilic aromatic substitution | Halogenated benzyl derivatives | Functionalized benzyl groups (e.g., -Cl, -Br) |
| Electrophilic aromatic substitution | Nitration/sulfonation agents | Nitro- or sulfonated derivatives |
Substitution reactions enable structural diversification, which is critical for optimizing bioactivity in drug discovery.
Cycloaddition and Annulation
The pyrido[3,2-d]pyrimidine system participates in cycloaddition reactions to form fused polycyclic structures. For example:
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Diels-Alder reactions with dienophiles yield tetracyclic derivatives, potentially enhancing anticancer properties.
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Aza-annulation with isocyanates generates expanded heterocycles, as observed in related pyrimidine systems .
Hydrogenation and Catalytic Modifications
Catalytic hydrogenation using palladium on carbon (Pd/C) selectively reduces double bonds within the heterocyclic core, producing dihydro derivatives. This modification has been linked to improved metabolic stability in preclinical studies .
Functional Group Interconversion
The methoxy group undergoes demethylation under strong acidic or basic conditions, yielding phenolic derivatives. These products exhibit distinct solubility profiles and may serve as intermediates for further functionalization.
Key Research Findings
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Bioactivity Modulation : Oxidation and substitution reactions enhance interactions with monoamine oxidase (MAO) enzymes, suggesting potential applications in neurodegenerative disease research.
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Structural-Activity Relationships (SAR) : Substituted benzyl groups improve binding affinity for kinase targets, as demonstrated in analogous pyrido-pyrimidine systems .
Scientific Research Applications
3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is used in studying the biological activities of pyrido[3,2-d]pyrimidines, including their potential as antimicrobial and anti-inflammatory agents.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry
Pyridopyrimidine derivatives often exhibit planar or near-planar core structures, but substituents significantly alter molecular geometry. For example:
- 1-(2,6-Diethylphenyl)-3-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (Compound 2n) shows a dihedral angle of 88.2° between the benzene and pyridopyrimidine rings, indicating near-orthogonal orientation. This steric arrangement arises from bulky substituents and influences crystal packing via π-π stacking and hydrogen bonding .
Frontier Molecular Orbital (FMO) Analysis
The HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energies dictate reactivity and binding interactions:
- Compound 2o (3-methyl-1-(2,3,4-trifluorophenyl)pyridopyrimidine-dione) has a HOMO localized on the pyridopyrimidine ring (-6.21 eV) and a LUMO (-1.45 eV), yielding a ΔE of 4.76 eV. This narrow gap suggests high reactivity .
- Hydroxybenzoyl-substituted pyridopyrimidines (e.g., 6a–d ) exhibit ΔE values of 3.91–4.10 eV, attributed to electron-withdrawing substituents lowering LUMO levels .
- The target compound ’s electron-donating 4-methoxy and 4-methyl groups may raise HOMO energy, increasing nucleophilicity and altering binding modes in biological systems.
Physicochemical and Crystallographic Properties
Melting Points and Solubility
- 3-[(4-Methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 27507-08-0), a structural analog, has a melting point of 328–330°C . The target compound’s additional 4-methylbenzyl group may lower melting points due to increased molecular flexibility.
- Bulky substituents (e.g., diethylphenyl in Compound 2n) reduce solubility by promoting intermolecular interactions like C–H···N and edge-to-face π-π stacking .
Bioactivity and Molecular Docking Insights
Herbicidal Activity
Pyridopyrimidines are potent inhibitors of protoporphyrinogen oxidase (PPO), a herbicide target. Key findings include:
Anticancer and Antimicrobial Potential
While direct data is lacking, pyridopyrimidine derivatives like 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones exhibit kinase inhibitory activity . The target compound’s substituents may modulate similar pathways, warranting further study.
Comparative Data Table
Biological Activity
3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C22H24N2O3
- Molecular Weight : 364.44 g/mol
- CAS Number : 923114-07-2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cellular signaling pathways. For instance, it may inhibit kinases that are crucial in cancer progression.
- Receptor Binding : It has been studied for its ability to bind to serotonin receptors (5-HT1A), which are implicated in mood regulation and anxiety disorders. This binding could lead to modulation of neurotransmitter activity, influencing both antidepressant and anxiolytic effects.
Antimicrobial Activity
Research indicates that derivatives of pyrido[3,2-d]pyrimidines exhibit significant antimicrobial properties. For example:
- Study Findings : Some derivatives have been tested against Gram-positive bacteria such as Staphylococcus aureus, demonstrating effective inhibition of bacterial growth .
Anticancer Properties
The compound has also been evaluated for its anticancer potential:
- In Vitro Studies : A study assessed its cytotoxic effects on various cancer cell lines using the MTT assay. The results indicated that the compound exhibits dose-dependent cytotoxicity against lung cancer (A549) and breast cancer (MCF-7) cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15 |
| MCF-7 | 12 |
Neuroprotective Effects
The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects:
- Monoamine Oxidase Inhibition : Preliminary studies have shown that it can inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition could enhance mood and cognitive functions.
Case Studies
-
Anticancer Activity Assessment :
- A recent study synthesized several pyrido[3,2-d]pyrimidine derivatives, including the target compound. These derivatives were evaluated for their inhibitory effects on EGFR kinase activity in cancer cells.
- Results showed significant inhibition rates compared to control drugs, indicating promising anticancer activity.
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Neuropharmacological Evaluation :
- Another study focused on the neuropharmacological profile of the compound. It was administered in animal models to assess its antidepressant-like effects through behavioral tests such as the forced swim test and tail suspension test.
- The results suggested that the compound significantly reduced immobility time, indicative of antidepressant activity.
Q & A
Basic: What are the common synthetic routes for preparing pyrido[3,2-d]pyrimidine-2,4-dione derivatives?
Methodological Answer:
The core pyrido[3,2-d]pyrimidine-2,4-dione scaffold is typically synthesized via alkylation of pyrimidine precursors. For example, 3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can be prepared by reacting pyrimidine intermediates with substituted benzyl halides (e.g., 4-methoxybenzyl chloride or 4-methylbenzyl chloride) in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA). Anhydrous potassium carbonate (K₂CO₃) is commonly used as a base to deprotonate the pyrimidine NH groups and promote nucleophilic substitution . Post-reaction purification via flash chromatography (silica gel, gradient elution with petroleum ether/ethyl acetate) or recrystallization (ethanol or acetone) is critical for isolating the product .
Basic: How is crystallographic analysis applied to confirm the structure of pyrido[3,2-d]pyrimidine derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, in the case of 1,3-bis(4-methoxybenzyl)-6-methylpyrimidine-2,4(1H,3H)-dione , SC-XRD revealed dihedral angles between the pyrimidine ring and aromatic substituents (62.16° and 69.77°), validating steric interactions and molecular geometry. Weak intermolecular C–H···O hydrogen bonds were also identified, explaining packing patterns . Pre-screening via powder XRD or NMR (e.g., ¹H/¹³C, COSY, NOESY) is recommended to ensure sample purity before SC-XRD .
Advanced: How can reaction conditions be optimized to minimize byproducts during alkylation of pyrido[3,2-d]pyrimidine cores?
Methodological Answer:
Byproduct formation (e.g., over-alkylation or incomplete substitution) can be mitigated by:
- Controlled stoichiometry : Use a 1.1–1.3 molar excess of benzyl halide relative to the pyrimidine precursor to avoid polyalkylation .
- Temperature modulation : Conduct reactions at 0–5°C during reagent addition to suppress side reactions, followed by gradual warming to 25°C for completion .
- Solvent choice : DMF enhances solubility of intermediates but may promote decomposition; switching to DMA or acetonitrile can improve selectivity .
- Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate alkylation in biphasic systems .
Post-reaction TLC or HPLC monitoring is essential for real-time optimization .
Advanced: How do substituents on the benzyl groups influence the compound’s electronic properties and reactivity?
Methodological Answer:
Substituents like methoxy (-OCH₃) or methyl (-CH₃) alter electronic and steric profiles:
- Electron-donating groups (e.g., -OCH₃) : Increase electron density on the pyrimidine ring, enhancing nucleophilicity for further functionalization (e.g., electrophilic substitution).
- Steric effects : Bulky 4-methylbenzyl groups may hinder access to reactive sites, necessitating longer reaction times or higher temperatures .
- Hydrogen-bonding capacity : Methoxy groups participate in C–H···O interactions, affecting crystal packing and solubility .
Computational tools (DFT, molecular electrostatic potential maps) can predict substituent effects prior to synthesis .
Basic: What analytical techniques are used to characterize purity and stability of pyrido[3,2-d]pyrimidine derivatives?
Methodological Answer:
- HPLC/UPLC : Reverse-phase C18 columns with UV detection (254–280 nm) assess purity (>95% typically required).
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures; derivatives with methoxy substituents often show stability up to 200°C .
- ¹H/¹³C NMR : Key signals include pyrimidine NH (δ 10–12 ppm, absent after alkylation) and aromatic protons (δ 6.5–7.5 ppm). DEPT-135 confirms quaternary carbons .
- Mass spectrometry (HRMS) : Exact mass matching within 5 ppm error validates molecular formula .
Advanced: How can computational methods guide the design of pyrido[3,2-d]pyrimidine derivatives with targeted bioactivity?
Methodological Answer:
- Molecular docking : Predict binding affinity to target proteins (e.g., kinases, enzymes) using software like AutoDock Vina. For example, methoxybenzyl groups may occupy hydrophobic pockets in kinase active sites .
- ADMET prediction : Tools like SwissADME estimate solubility (LogP <5 ideal), blood-brain barrier permeability, and cytochrome P450 interactions .
- Reaction path screening : Quantum mechanical calculations (e.g., DFT) identify low-energy pathways for challenging reactions (e.g., cyclization steps) .
Experimental validation via enzymatic assays (e.g., IC₅₀ determination) is critical after computational prioritization .
Advanced: How should researchers address contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-validate techniques : Discrepancies between NMR and MS data may arise from impurities. Use preparative HPLC to isolate the compound and repeat analyses .
- Dynamic NMR : Resolve signal splitting caused by slow conformational exchange (e.g., restricted rotation of benzyl groups) by acquiring spectra at elevated temperatures .
- Crystallography vs. DFT : If SC-XRD data conflicts with computational geometry (e.g., bond lengths), re-optimize the DFT model with solvent effects or dispersion corrections .
Basic: What are the typical applications of pyrido[3,2-d]pyrimidine derivatives in medicinal chemistry?
Methodological Answer:
These derivatives are explored as:
- Kinase inhibitors : The planar pyrido[3,2-d]pyrimidine core mimics ATP’s purine motif, enabling competitive binding to kinase active sites .
- Antimicrobial agents : Substituents like methoxybenzyl groups enhance membrane penetration, targeting bacterial topoisomerases .
- Anticancer agents : Derivatives with electron-withdrawing groups (e.g., nitro) induce apoptosis via DNA intercalation .
Advanced: What strategies are effective for scaling up pyrido[3,2-d]pyrimidine synthesis while maintaining yield?
Methodological Answer:
- Continuous flow chemistry : Reduces reaction time and improves heat transfer for exothermic steps (e.g., alkylation) .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) or 2-methyl-THF to enhance sustainability .
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR probes monitor reaction progress in real time .
Advanced: How can researchers leverage heterocyclization to diversify pyrido[3,2-d]pyrimidine derivatives?
Methodological Answer:
- 1,3-Dipolar cycloaddition : React chalcone intermediates with nitrile oxides or azides to form fused rings (e.g., isoxazoles, triazoles) .
- Mitsunobu conditions : Introduce hydroxyl groups for subsequent Mitsunobu coupling with phenols or thiols .
- Suzuki-Miyaura cross-coupling : Install aryl/heteroaryl groups at specific positions using palladium catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
